molecular formula C14H9NO5 B5553565 2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B5553565
M. Wt: 271.22 g/mol
InChI Key: YMSZOEWYXREGFF-UHFFFAOYSA-N
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Description

"2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate" is a compound that has been studied in various chemical contexts. It is part of a class of compounds known for their diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, Chernov et al. (2015) detailed the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine, leading to new 1,3,5-triazine derivatives, which are structurally related to the target compound (Chernov, Yakovlev, Zakhs, Semakova, & Ksenofontova, 2015). This study provides insights into the synthetic pathways that could be adapted for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of benzoxazin derivatives has been the subject of various studies. The study by Wang et al. (2016) on (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a closely related compound, involved X-ray diffraction and quantum chemical calculations to determine the structure in the crystal and gas phases (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016). Such methods could be applied to the target compound for detailed structural analysis.

Chemical Reactions and Properties

The reactivity of related benzoxazin compounds has been extensively studied. For example, the work by Hashimoto et al. (1979) on reactions of 4-acetoxy-2H-1,4-benzoxazin-3-ones with nucleophiles sheds light on the major reaction centers of these molecules (Hashimoto, Ohta, Shudo, & Okamoto, 1979). This information is relevant for understanding the chemical behavior of the target compound.

Physical Properties Analysis

Physical properties of benzoxazin derivatives, like melting points, solubility, and crystalline structure, can be inferred from similar studies. For example, the study by Maślińska-Solich (1975) on the addition of 2-(2-furyl)-1,3-dioxan derivatives to maleic anhydride provides insight into the physical properties of related furyl compounds (Maślińska-Solich, 1975).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and functional group behavior of benzoxazin compounds can be understood by examining related studies. For instance, the work by Gabriele et al. (2006) on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives provides valuable insights into the chemical properties of benzoxazine derivatives (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The thermal and acid-catalyzed rearrangements of oxazine derivatives, including compounds structurally related to 2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, have been extensively studied. These rearrangements provide insights into the formation of arylpyridines and the mechanism involving tautomerism and cleavage of N–O bonds, showcasing the compound's utility in synthetic organic chemistry (Faragher & Gilchrist, 1979).

Pharmaceutical Applications

  • In the quest for new anti-HIV agents, the cyclocondensation reactions involving compounds similar to 2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate have been explored. These reactions yield various heterocyclic compounds, indicating the potential of these molecules in developing pharmaceuticals (Liu, Shih, & Lee, 1993).

Material Science and Chemistry

  • The study of reaction mechanisms involving 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine to synthesize new 1,3,5-triazine derivatives highlights the versatility of these compounds in synthesizing materials with potential applications in various industries (Chernov et al., 2015).

Advanced Organic Synthesis

  • The enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol from related compounds demonstrates the importance of these molecules in creating chiral building blocks for further synthesis. This application is crucial for developing pharmaceuticals and agrochemicals with specific enantiomeric properties (Demir et al., 2003).

Antimicrobial and Antioxidant Research

  • The synthesis of benzoxazinyl pyrazolone arylidenes as potent antimicrobials and antioxidants showcases the potential of 2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate related compounds in medical and pharmaceutical research. These studies contribute to the ongoing search for new antimicrobial and antioxidant agents (Sonia et al., 2013).

Mechanism of Action

The mechanism of action of furfuryl and furan derivatives can vary widely depending on the specific compound and its application. In general, these compounds can act as intermediates in various chemical reactions, contributing to the formation of a wide range of products .

Safety and Hazards

The safety and hazards associated with furfuryl and furan derivatives can vary depending on the specific compound. For example, furfural is classified as irritating to the respiratory system .

Future Directions

The use of furfuryl and furan derivatives is a growing field, particularly in the context of green chemistry. These compounds offer a renewable alternative to traditional petroleum-based compounds, and there is ongoing research into new methods of synthesis and potential applications .

properties

IUPAC Name

[2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c1-8(16)19-9-4-5-11-10(7-9)14(17)20-13(15-11)12-3-2-6-18-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSZOEWYXREGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320780
Record name [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate

CAS RN

384364-20-9
Record name [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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